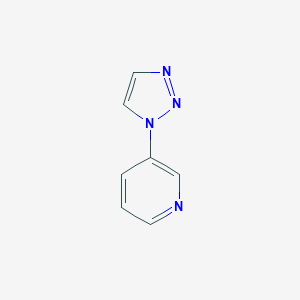

3-(1H-1,2,3-Triazol-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMCHGXHLGATQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 1h 1,2,3 Triazol 1 Yl Pyridine

Regioselective Synthesis of 1-Substituted 1,2,3-Triazoles onto Pyridine (B92270)

The regioselective formation of the 1,2,3-triazole ring directly onto a pyridine backbone is a primary strategy for synthesizing 3-(1H-1,2,3-triazol-1-yl)pyridine. This approach typically involves the cycloaddition of a pyridine-containing azide (B81097) with an alkyne, or vice-versa.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to this compound and its Precursors

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it a powerful tool for preparing compounds like this compound. nih.govsciencedaily.com The core of this method involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source. acs.org For the target molecule, this translates to two primary precursor combinations: the reaction of 3-azidopyridine (B1254633) with an acetylene (B1199291) source or the reaction of 3-ethynylpyridine (B57287) with an azide source.

The synthesis of the requisite precursors is a critical first step. 3-Azidopyridine can be prepared from 3-aminopyridine (B143674) via diazotization followed by reaction with an azide source, such as sodium azide. nih.gov Alternatively, 3-ethynylpyridine can be synthesized from precursors like 3-vinylpyridine (B15099) through bromination and subsequent dehydrobromination. tandfonline.com The standard CuAAC reaction conditions often involve a copper(II) salt like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) which is reduced in situ to the active Cu(I) species by a reducing agent, commonly sodium ascorbate. nih.govbeilstein-journals.org The reaction is typically carried out in a variety of solvents, including mixtures of water and alcohols (like t-butanol), or in polar aprotic solvents like DMF and DMSO. beilstein-journals.orgnih.gov

The reaction between 3-azidopyridine and a suitable alkyne, or 3-ethynylpyridine and an azide, proceeds with high regioselectivity to yield the 1-substituted triazole linked to the pyridine at the 3-position. nih.gov The robustness of the CuAAC allows for a wide tolerance of other functional groups within the reactants. beilstein-journals.org

| Reactant A | Reactant B | Catalyst System | Solvent | Conditions | Yield | Reference |

| 3-Azidopyridine | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp, 30 min | >95% | acs.org |

| Benzyl Azide | 3-Ethynylpyridine | CuSO₄·5H₂O / Sodium Ascorbate | tBuOH/H₂O | Room Temp | High | nih.govbeilstein-journals.org |

| 3-Azidopyridine | Acetylene (gas) | CuI | DMF | Room Temp | Good | acs.org |

| 2-Azido N-phenylacetamide | Pyridine-based alkynes | CuSO₄ | Not specified | Not specified | Good | researchgate.net |

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the synthesis of pyridyl-triazoles. Yields and conditions are generalized based on typical CuAAC reactions.

Alternative Click Chemistry Approaches for Triazole Formation on Pyridine Scaffolds

While CuAAC is the most common method, concerns about copper's potential toxicity in biological applications have spurred the development of alternative cycloaddition strategies. nih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a well-known alternative that regioselectively yields 1,5-disubstituted 1,2,3-triazoles, which is a different isomer from the target compound. sciencedaily.com

For the synthesis of the 1,4-isomer, copper-free click chemistry approaches have been developed. Silver-catalyzed methods, for instance, using a silver(I) salt with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), have been shown to effectively catalyze the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. rsc.org Another approach involves using iron(III) chloride (FeCl₃) as an efficient Lewis acid catalyst for the 1,3-dipolar cycloaddition, which can produce 1,5-disubstituted triazoles. nih.govnih.gov One-pot, three-component reactions using silver-zinc bimetallic nanoheterostructures have also been reported to produce 1,4-disubstituted triazoles regioselectively without copper. rsc.org These alternative metal-catalyzed reactions could potentially be adapted for the synthesis of this compound from 3-azidopyridine and an alkyne.

Direct Functionalization Strategies for Pyridine Nuclei with Triazole Moieties

An alternative synthetic paradigm involves the formation of the C-N bond between a pre-functionalized pyridine ring and a pre-formed 1H-1,2,3-triazole ring. This approach is particularly useful when the desired triazole moiety is readily available.

C-N Coupling Reactions in the Synthesis of this compound

Direct C-N coupling reactions provide a powerful method for forging the bond between the pyridine C3 carbon and the N1 nitrogen of the triazole. These reactions typically involve a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) as the electrophile and the 1H-1,2,3-triazole anion as the nucleophile. Classical methods like the Ullmann condensation, which uses a copper catalyst at high temperatures, can be employed.

More modern variations of C-N coupling are often preferred due to their milder reaction conditions and broader substrate scope. Copper-catalyzed three-component reactions, for example, can assemble complex heterocyclic structures in a single pot. A one-pot synthesis of benzimidazoles has been achieved through a copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide, which involves a C-N bond formation step. organic-chemistry.org Similar strategies could be envisioned for coupling 1H-1,2,3-triazole with a 3-halopyridine.

Palladium-Catalyzed Amination and Related Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds and have been applied to the synthesis of N-aryl heterocycles. acs.org This methodology can be directly applied to the synthesis of this compound by coupling 1H-1,2,3-triazole with a 3-halopyridine. These reactions are known for their high efficiency and functional group tolerance.

The success of these couplings often depends on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands, such as tris(o-tolyl)phosphine or Buchwald's biarylphosphine ligands, are often effective. rsc.org The reaction typically employs a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a suitable ligand, and a base such as Cs₂CO₃ or K₂CO₃ in an inert solvent like toluene (B28343) or dioxane. acs.orgrsc.org This approach offers a direct and modular route to the target compound.

| Pyridine Substrate | Triazole Substrate | Catalyst System (Pd Source + Ligand) | Base | Solvent | Conditions | Yield | Reference |

| 3-Bromopyridine | 1H-1,2,3-Triazole | Pd(OAc)₂ + Tris(o-tolyl)phosphine | K₂CO₃ | Dioxane | 110 °C, 24h | Moderate to Good | rsc.org |

| 3-Iodopyridine | 1H-1,2,3-Triazole | Pd₂(dba)₃ + XPhos | Cs₂CO₃ | Toluene | 100 °C, 12h | Good to High | acs.org |

| 3-Chloropyridine | 1H-1,2,3-Triazole | Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane | 120 °C, 18h | Moderate | acs.org |

Table 2: Representative Palladium-Catalyzed C-N Cross-Coupling reactions for the synthesis of this compound. Conditions and yields are projected based on similar reported couplings.

Sustainable and Green Synthetic Protocols for this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for triazole synthesis. researchgate.netmdpi.com These protocols aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

For the synthesis of pyridyl-triazoles, several green strategies can be applied. One-pot, multicomponent reactions are inherently more sustainable as they reduce the number of work-up and purification steps. researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times for CuAAC and other coupling reactions, often leading to higher yields and cleaner product formation. nih.govresearchgate.net

The choice of solvent is another critical factor. The use of water as a solvent for CuAAC reactions is a significant green advancement. sciencedaily.comresearchgate.net Biodegradable, bio-based solvents like Cyrene have also emerged as effective and sustainable alternatives to toxic polar aprotic solvents like DMF and DMSO for triazole synthesis. nih.gov A key advantage of using Cyrene is that the triazole product can often be isolated by simple precipitation in water, which eliminates the need for chromatographic purification and extractions with organic solvents. nih.gov The use of ionic liquids as recyclable solvents and catalysts also represents a greener approach to triazole synthesis. rsc.org These sustainable methods are increasingly being adopted for the synthesis of complex heterocyclic compounds, including this compound.

Solvent-Free Synthesis, Mechanochemical Approaches, and Microwave-Assisted Reactions

In recent years, there has been a significant shift towards greener and more efficient synthetic protocols. These methods aim to reduce waste, energy consumption, and the use of hazardous solvents.

Solvent-Free Synthesis: The synthesis of 1,2,3-triazolyl-pyridine hybrids has been successfully achieved under solvent-free conditions. researchgate.net This approach, often involving a one-pot, multi-component reaction under grinding strategy at room temperature, offers good to excellent yields and aligns with the principles of green chemistry. researchgate.net

Mechanochemical Approaches: Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful tool for the synthesis of 1,2,3-triazoles. nih.gov Ball milling, a common mechanochemical technique, has been employed for the synthesis of new hybrid pharmacophores containing the 1,2,3-triazole scaffold. nih.gov This method is often solvent-free and can lead to high yields and reduced reaction times.

Microwave-Assisted Reactions: Microwave irradiation has been widely adopted to accelerate the synthesis of heterocyclic compounds, including 1,2,3-triazole derivatives. nih.govclockss.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. clockss.org A water-mediated, microwave-assisted, one-pot, three-component protocol has been developed for the synthesis of 1,2,3-triazolyl-pyridine hybrids in excellent yields. researchgate.net Similarly, novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been synthesized using a one-step, multi-component reaction under microwave irradiation in neat conditions, highlighting the efficiency and environmental benefits of this approach. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Reaction Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Conventional heating in refluxing acetic acid | 48 h | ~30% | clockss.org |

| Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Microwave irradiation (350 W, 80 °C) in acetic acid | 30 min | 89% | clockss.org |

| 6-(4-chlorophenyl)-N2-(pyridin-2-yl)−1,3,5-triazine-2,4-diamine | Microwave heating (120 °C) in pyridine | 15 min | 70% | nih.gov |

Photocatalytic and Electrocatalytic Synthetic Pathways for Enhanced Efficiency

Advanced synthetic methods utilizing photocatalysis and electrocatalysis are being explored to enhance the efficiency and selectivity of triazole synthesis.

Photocatalytic Pathways: Photoredox catalysis has been successfully applied to the synthesis of fused 1,2,3-triazole systems. For instance, the use of [fac-Ir(ppy)3] as a photocatalyst has enabled the synthesis of 1,2,3-triazoloquinoxalines. nih.gov This method involves the generation of free radicals under mild conditions. While direct photocatalytic synthesis of this compound is not widely reported, these findings suggest a promising avenue for future research.

Electrocatalytic Pathways: Electrochemical methods offer another green alternative for driving chemical reactions. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been developed for the synthesis of 3-amino- nih.govnih.govmdpi.com-triazolo[4,3-a]pyridines without the need for transition metals or external oxidants. organic-chemistry.org Rhenium complexes containing pyridyl-triazole ligands have been investigated for their electrocatalytic activity in CO2 reduction, which points to the electrochemical relevance of this class of compounds. nih.gov

Chemo-, Regio-, and Stereoselective Considerations in Synthesis

The precise control of selectivity is paramount in the synthesis of functional molecules like this compound.

Control of Isomer Formation and Purification Strategies

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can lead to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. researchgate.net The synthesis of this compound, where the pyridine ring is attached to the N1 position of the triazole, requires careful selection of reactants and catalysts to ensure the desired regioselectivity.

The reaction of 3-azidopyridine with an alkyne is a common route. The use of copper(I) catalysts in the azide-alkyne cycloaddition (CuAAC) famously directs the reaction to selectively produce the 1,4-disubstituted isomer. researchgate.net However, to obtain other isomers, different catalytic systems are necessary. For instance, ruthenium catalysts can favor the formation of the 1,5-disubstituted isomer.

For the synthesis of 1,5-disubstituted 1,2,3-triazoles, iron(III) chloride has been used as an efficient Lewis acid catalyst in the 1,3-dipolar cycloaddition between aryl/benzyl azides and N1-propargyl nucleobases, achieving high yields and regioselectivity. nih.gov The synthesis of 1,2,3-triazoles fused with a pyridine ring has been achieved with high regioselectivity using Buchwald's strategy, which involves a sequence of C-N bond formation, reduction, diazotization, and cyclization. nih.gov

Purification of the desired isomer from a mixture is typically achieved using standard chromatographic techniques, such as flash chromatography on silica (B1680970) gel. rsc.orgrsc.org The different polarities of the various isomers generally allow for their effective separation.

Table 2: Catalysts for Regioselective Triazole Synthesis

| Catalyst | Isomer Formed | Reaction Type | Reference |

|---|---|---|---|

| Copper(I) | 1,4-disubstituted | Azide-Alkyne Cycloaddition (CuAAC) | researchgate.net |

| Ruthenium | 1,5-disubstituted | Azide-Alkyne Cycloaddition | - |

| Iron(III) Chloride | 1,5-disubstituted | 1,3-Dipolar Cycloaddition | nih.gov |

| Ag-ZnO/Ag2O-ZnO NPs | 1,4-disubstituted | One-pot multicomponent synthesis | rsc.org |

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The development of asymmetric synthetic routes to introduce chirality into derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry. While direct asymmetric synthesis of chiral derivatives of the parent compound is not extensively documented, research on related heterocyclic systems provides valuable insights.

N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org Similarly, chiral-at-metal Rh(III) complexes have been employed for the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles to produce chiral pyrazolo[3,4-b]pyridine analogues. rsc.org Another example is the asymmetric synthesis of chiral 3-benzyloxy-quinazolinones via a radical-type cross-coupling reaction. nih.gov These examples demonstrate the potential for developing catalytic asymmetric methods to access chiral derivatives of this compound, which remains a promising field for future exploration.

Reactivity and Functionalization of the 3 1h 1,2,3 Triazol 1 Yl Pyridine Core

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring of 3-(1H-1,2,3-triazol-1-yl)pyridine is generally challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivating effect is further intensified by the electron-withdrawing nature of the 1,2,3-triazolyl substituent. Consequently, the pyridine ring is significantly less reactive towards electrophiles compared to benzene (B151609). wikipedia.org

Reactions such as nitration and sulfonation, which typically proceed readily with many aromatic compounds, are particularly difficult with pyridine itself and are expected to be even more so with this substituted derivative. masterorganicchemistry.com The harsh acidic conditions required for these reactions (e.g., a mixture of nitric acid and sulfuric acid for nitration) lead to the protonation of the pyridine nitrogen. wikipedia.orgrsc.org This protonation introduces a positive charge, which strongly deactivates the ring towards attack by positively charged electrophiles like the nitronium ion (NO₂⁺). rsc.orgresearchgate.net

While direct electrophilic substitution on the pyridine core is often unfeasible, alternative strategies can be employed. One such method involves the initial N-oxidation of the pyridine ring to form the corresponding pyridine N-oxide. wikipedia.org The N-oxide group is an activating group that enhances the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. rsc.org Following the substitution reaction, the N-oxide can be subsequently deoxygenated to restore the pyridine ring.

Nucleophilic Substitution Reactions and Transformations of Halogenated Derivatives

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a suitable leaving group, such as a halogen. Halogenated derivatives of this compound are valuable intermediates for introducing a wide range of functional groups onto the pyridine core.

The synthesis of these halogenated precursors can be achieved through various methods. For instance, the synthesis of 2,6-bistriazolylpurines, which share some reactivity characteristics with substituted pyridines, has been reported to proceed through halogenated intermediates. beilstein-journals.org These halogenated purines then undergo SNAr reactions with various nucleophiles. beilstein-journals.org

Once obtained, the halogenated this compound derivatives can react with a variety of nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding substituted products. The regioselectivity of these reactions is dictated by the position of the halogen atom on the pyridine ring.

| Nucleophile | Product | Reference |

| O-nucleophiles (e.g., alkoxides) | 6-alkoxy-substituted purines | beilstein-journals.org |

| C-nucleophiles | 6-carbon-substituted purines | beilstein-journals.org |

This table illustrates the types of nucleophiles that can be used in SNAr reactions with halogenated purine (B94841) derivatives, which can be analogous to halogenated pyridines.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine and Triazole Positions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on both the pyridine and triazole rings, provided a suitable handle (like a halogen or triflate) is present.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent with an organohalide. wikipedia.org Halogenated derivatives of this compound can be readily coupled with a wide variety of aryl- or vinyl-boronic acids or their esters to introduce new carbon-based substituents. wikipedia.orgnih.gov The reaction is known for its mild conditions and tolerance of a broad range of functional groups. nih.govharvard.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce vinyl groups onto the this compound core, which can be further elaborated. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is an efficient method for introducing alkynyl moieties, which are valuable functional groups for further transformations, onto the pyridine or triazole ring of the scaffold. wikipedia.orgmdpi.com

Stille Coupling: The Stille reaction employs a palladium catalyst to couple an organotin compound with an organohalide. While concerns over the toxicity of organotin reagents exist, the Stille reaction remains a valuable tool for forming carbon-carbon bonds, especially when other methods fail.

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | Halogenated pyridine/triazole, Boronic acid/ester | Pd catalyst, Base | Aryl- or vinyl-substituted pyridine/triazole |

| Heck | Halogenated pyridine/triazole, Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine/triazole |

| Sonogashira | Halogenated pyridine/triazole, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted pyridine/triazole |

This interactive table summarizes the key components of major cross-coupling reactions applicable to the functionalization of the this compound core.

In recent years, C-H activation has emerged as a more atom-economical and environmentally friendly approach to functionalization, as it avoids the need for pre-installing a halogen or other leaving group. chemrxiv.org These methods involve the direct cleavage of a carbon-hydrogen bond and its subsequent replacement with a new functional group, typically mediated by a transition metal catalyst.

For the this compound system, C-H activation could potentially be directed to specific positions on either the pyridine or the triazole ring. Research has shown that C-H activation is a viable strategy for functionalizing both pyridines and triazoles. chemrxiv.orgscispace.com The regioselectivity of such reactions would be influenced by the directing ability of the heterocyclic nitrogen atoms and the specific catalyst system employed.

Functionalization of the Triazole Ring: Alkylation, Acylation, and Other Transformations

The 1,2,3-triazole ring in the this compound scaffold offers additional sites for functionalization. The nitrogen atoms of the triazole ring can be alkylated or acylated to introduce a variety of substituents.

Alkylation: The triazole nitrogen atoms can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction can lead to the formation of quaternary triazolium salts, which can alter the electronic properties and solubility of the molecule. For example, the alkylation of 1-methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)pyridinium with alkyl bromides has been reported. amhsr.org

Acylation: Acylation of the triazole ring can be achieved using acyl chlorides or anhydrides. This introduces an acyl group, which can serve as a handle for further modifications or influence the biological activity of the compound. The acylation of 3-amino-1,2,4-triazole has been shown to occur at the N2 position. researchgate.net

Heterocyclic Annulation and Scaffold Diversification Strategies for Advanced Structures

The this compound core can serve as a building block for the construction of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing pyridine or triazole ring.

For instance, research has shown that 1,2,3-triazole-fused pyrazines and pyridazines can be synthesized from appropriately functionalized 1,2,3-triazole precursors. nih.gov One common strategy involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine (B178648) hydrate (B1144303) to form a diacylhydrazide, which can then be cyclized to the fused pyridazine (B1198779) system. nih.gov

Furthermore, intramolecular cyclization strategies can be employed to construct novel polyheterocyclic compounds. For example, Pd-catalyzed intramolecular cyclization of a suitably substituted triazole derivative has been used to synthesize 3-butyl- wikipedia.orgcarta-evidence.orgresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one. nih.gov These advanced structures can exhibit unique photophysical properties and biological activities.

Coordination Chemistry and Metal Complexation of 3 1h 1,2,3 Triazol 1 Yl Pyridine

Ligand Design Principles and Chelation Modes of 3-(1H-1,2,3-Triazol-1-yl)pyridine

The coordination behavior of this compound is dictated by the arrangement and accessibility of its nitrogen donor atoms. The pyridine (B92270) ring offers one nitrogen donor, while the 1,2,3-triazole ring contains three nitrogen atoms. However, typically only the N2 and N3 atoms of the triazole ring are involved in coordination, as the N1 atom is bonded to the pyridine ring. This arrangement allows for several potential chelation modes.

Pyridyl-triazole ligands can exhibit a range of denticities depending on the metal ion, counter-ions, and reaction conditions. While this compound itself is most commonly expected to act as a bidentate ligand, its derivatives can form more complex structures.

Monodentate Binding: In certain cases, the ligand may coordinate to a metal center through only one of its nitrogen atoms, either the pyridine nitrogen or one of the triazole nitrogens. This mode is less common when chelation is possible but can be influenced by steric hindrance or the presence of other strongly coordinating ligands.

Bidentate Binding: The most common coordination mode for ligands of this type involves chelation to a metal center using the pyridine nitrogen and one of the adjacent nitrogen atoms from the triazole ring (typically N3), forming a stable five-membered chelate ring. nih.govresearchgate.net This bidentate N,N'-chelation is a recurring motif in complexes with various transition metals. researchgate.net For instance, X-ray crystallography studies on related pyridyl-triazole compounds have confirmed that the ligand acts as a bidentate donor, with the nitrogen atom of the pyridine and one nitrogen from the triazole ring binding to Cu(II) ions. researchgate.net

Polydentate/Bridging Behavior: While a single molecule of this compound typically acts as a bidentate ligand, it can also function as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. More complex derivatives, such as those with multiple triazole-pyridine units, can act as tridentate or higher-denticity ligands. For example, 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) is a well-studied tridentate ligand.

The formation of stable metal complexes with this compound relies on the donation of lone pairs of electrons from its nitrogen atoms to the metal ion.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a classic Lewis base and a strong σ-donor, readily coordinating to a wide variety of metal ions. wikipedia.org Its pKa of 5.25 indicates moderate basicity. wikipedia.org

Triazole Nitrogens: The 1,2,3-triazole ring offers additional coordination sites. The N3 atom is often involved in the formation of a five-membered chelate ring with the pyridine nitrogen. This is exemplified in a series of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes, where coordination explicitly occurs through the pyridine-N and the triazole-N3 atoms. nih.govresearchgate.net In some unusual cases, selective coordination through only the N3 nitrogen of an inverse triazolyl-pyridine has been observed, highlighting the electronic versatility of the triazole ring. rsc.org

The combination of the pyridine and triazole moieties creates a chelating system that can stabilize various metal ions, leading to complexes with diverse geometries and properties.

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of pyridyl-triazole ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727), ethanol, or acetonitrile (B52724). rsc.orgacs.orgsamipubco.com The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.

A wide array of transition metal complexes have been prepared using pyridyl-triazole ligands. The synthesis of dichloro-metal(II) complexes with a related ligand, 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine, has been reported for a series of metals including Mn, Fe, Co, Ni, Cu, Zn, and Cd. nih.gov These complexes are typically characterized by techniques such as FT-IR, UV-Vis spectroscopy, and mass spectrometry. nih.govresearchgate.net

Complexes with other transition metals have also been explored. For example, palladium(II) complexes have been synthesized and shown to be effective catalysts in Suzuki-Miyaura coupling reactions. rsc.org Rhenium(I) carbonyl complexes of the type fac-[Re(CO)3Cl(L)] have been prepared and studied for their electronic and photophysical properties. acs.org The coordination chemistry with copper(I) and copper(II) is also of particular interest for developing molecular switches. nih.govacs.org Furthermore, complexes with heavy metals such as Rhodium, Platinum, and Gold have been synthesized and characterized. samipubco.comuobaghdad.edu.iq

Table 1: Spectroscopic Data for Selected Dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]pyridine})metal(II) Complexes in DMSO researchgate.net

| Metal (M) | UV-Vis λmax (nm) and Assignments |

|---|---|

| Ligand only | 248 (π→π), 282 (n→π), 312 (n→π*) |

| Mn(II) | 250, 280, 313 (Intra-ligand) |

| Fe(II) | 251, 281, 313 (Intra-ligand) |

| Co(II) | 250, 281, 313 (Intra-ligand), 540, 680 (d-d) |

| Ni(II) | 250, 281, 313 (Intra-ligand), 420, 640 (d-d) |

| Cu(II) | 251, 281, 313 (Intra-ligand), 450, 720 (d-d) |

| Zn(II) | 250, 281, 313 (Intra-ligand) |

| Cd(II) | 250, 281, 313 (Intra-ligand) |

Note: This data is for a structurally related 2-substituted pyridyl-triazole ligand, illustrating typical spectroscopic features.

The versatile coordination ability of pyridyl-triazole ligands extends beyond transition metals to include main group elements, lanthanides, and actinides.

Lanthanides: Ligands containing the 1,2,3-triazolyl-pyridine motif have been successfully coordinated with trivalent lanthanide ions such as Europium(III), Terbium(III), and Lanthanum(III). tandfonline.com These ligands can act as effective "antennae," absorbing energy and transferring it to the lanthanide ion, resulting in the characteristic sensitized emission of the metal. tandfonline.com The coordination chemistry of pyridinyl-1,2,4-triazole derivatives with Lanthanum(III) has also been investigated, providing insights into the structural motifs of these complexes. nih.gov DFT analysis has been performed on complexes of La, Ce, Pr, and Nd with triazole-based ligands to understand their molecular properties. mdpi.com

Actinides: The complexation of pyridyl-triazole ligands with actinide ions has been studied, particularly in the context of nuclear fuel reprocessing. The complexation of Curium(III) with a 2,6-bis[1-(propan-1-ol)-1,2,3-triazol-4-yl]pyridine ligand was studied by time-resolved laser fluorescence spectroscopy (TRLFS), which identified the formation of 1:1, 1:2, and 1:3 metal-ligand complexes. researchgate.net

Structural Elucidation of Metal-Ligand Interactions: X-ray Crystallography of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds, providing detailed information on bond lengths, bond angles, and coordination geometries.

The crystal structures of several transition metal complexes with pyridyl-triazole ligands have been determined. For the series of [M(L)2Cl2] complexes (where L is 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine), solid-state structural data for the Nickel(II) and Zinc(II) analogues have been reported. nih.govresearchgate.net In these structures, the metal center is coordinated by two bidentate ligands and two chloride ions, resulting in a distorted octahedral geometry. The ligand coordinates through the pyridine nitrogen and the N3 atom of the triazole ring. researchgate.net

The molecular structures of three fac-Re(CO)3Cl complexes with related pyridyl-triazole ligands have also been confirmed by X-ray crystallography. acs.org Similarly, the structure of a palladium(II) complex, PdCl2[bptmp], was established using single-crystal X-ray diffraction, revealing an unusual coordination mode. rsc.org Crystal structure analysis of a Lanthanum(III) complex showed a twelve-coordinate metal center with a distorted icosahedron geometry. nih.gov

Table 2: Selected Bond Lengths (Å) and Angles (°) for [M(L)2Cl2] Complexes from X-ray Crystallography researchgate.net

| Parameter | [Ni(L)2Cl2] | [Zn(L)2Cl2] |

|---|---|---|

| Bond Lengths (Å) | ||

| M–N(pyridine) | 2.0739(19) | 2.1015(19) |

| M–N(triazole) | 2.0712(19) | 2.144(3) |

| M–Cl | 2.4123(6) | 2.4615(14) |

| Bond Angles (°) | ||

| N(pyridine)–M–N(triazole) | 78.43(7) | 76.84(9) |

| N(pyridine)–M–Cl | 91.35(6) | 90.95(7) |

| N(triazole)–M–Cl | 93.99(6) | 92.20(7) |

| Cl–M–Cl | 178.99(3) | 174.19(5) |

Note: L = 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine. Data illustrates the typical coordination geometry.

These crystallographic studies are crucial for understanding the subtle details of metal-ligand interactions and for designing new complexes with tailored properties for applications in catalysis, materials science, and medicine.

Catalytic Applications of this compound Metal Complexes

The metal complexes derived from this compound and its substituted analogues have emerged as promising catalysts in a variety of organic reactions. The electronic properties and structural flexibility of these ligands play a crucial role in the catalytic activity and selectivity of their metal complexes.

The versatility of the pyridyl-triazole ligand framework allows for its application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complexes are soluble in the reaction medium, which often leads to high catalytic activity and selectivity due to the well-defined nature of the active species.

A notable example of homogeneous catalysis is the use of palladium(II) complexes in C-C cross-coupling reactions. For instance, a palladium(II) complex incorporating a modified bis(1,2,3-triazolyl-pyridine) ligand has been shown to be a highly effective catalyst for the Suzuki-Miyaura coupling reaction in a water/ethanol solvent system with very low catalyst loading. The high reactivity of this complex is attributed to the specific electronic and steric properties imparted by the triazolyl-pyridine ligand.

| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | 0.1 | Water/Ethanol | 95 | |

| 4-Bromotoluene | Phenylboronic acid | 0.1 | Water/Ethanol | 92 | |

| 4-Chlorotoluene | Phenylboronic acid | 0.1 | Water/Ethanol | 88 |

While the potential for heterogenization of these complexes exists, specific examples of this compound metal complexes in heterogeneous catalysis, as well as their application in oxidation and reduction reactions, are not extensively detailed in the currently available research literature. However, copper complexes with related N-heterocyclic carbene ligands, which can be derived from triazoles, have been investigated for homogeneous oxidation reactions.

The development of chiral pyridine derivatives for asymmetric catalysis is a significant area of research. Chiral pyridines are important structural motifs in pharmaceuticals and biologically active compounds. The synthesis of chiral triazole-oxazoline derivatives, where the 1,2,3-triazole ring acts similarly to a pyridine-type ring, has been explored for use as ligands in asymmetric catalytic reactions such as the Diels-Alder reaction.

However, specific research detailing the synthesis of chiral derivatives of this compound and their direct application in asymmetric catalysis, along with corresponding enantioselectivity data, is not prominently available in the reviewed scientific literature. The general principles of asymmetric catalysis with chiral pyridine-containing ligands suggest that appropriately designed chiral versions of this compound could serve as effective ligands for enantioselective transformations.

Supramolecular Chemistry and Self-Assembly with Metal Ions: From Discrete Complexes to Coordination Polymers

The ability of this compound and its isomers to act as bridging or chelating ligands facilitates the self-assembly of complex supramolecular structures with metal ions. This process can lead to the formation of both discrete, well-defined metal complexes and extended, repeating structures known as coordination polymers.

The formation of these architectures is governed by the coordination preferences of the metal ion and the geometry of the ligand. For example, ligands containing pyridyl and triazolyl units can coordinate to metal centers through the nitrogen atoms of both rings.

With certain ligands and metal ions, the self-assembly process results in the formation of discrete mononuclear or polynuclear complexes. For instance, a "click" derived ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, forms discrete [Ag(L)]+ complexes with silver(I) ions in solution. Similarly, with iron(II), it forms a monomeric octahedral [Fe(L)2]2+ complex.

In other cases, the bridging nature of the ligand leads to the formation of one-, two-, or three-dimensional coordination polymers. These materials are of interest for their potential applications in areas such as gas storage, catalysis, and luminescence. The aforementioned silver(I) complexes of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, while discrete in solution, crystallize as coordination polymers. Furthermore, treatment of the iron(II) complex with a silver(I) salt generates a heterometallic linear coordination polymer.

An example of a coordination polymer is the homoleptic, one-dimensional chain of 1∞[M(pt)2] (where M = Mn–Zn, and Cd, and pt = 3-(pyridin-2-yl)-1,2,4-triazolate), formed with the isomeric ligand 2-(1,2,4-1H-triazol-3-yl)pyridine.

| Ligand | Metal Ion | Resulting Structure | Dimensionality | Reference |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I) | Coordination Polymer | 1D | |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Fe(II) | Discrete Mononuclear Complex | 0D | |

| [Fe(L)2]2+ + Ag(I) | Fe(II), Ag(I) | Heterometallic Coordination Polymer | 1D | |

| 2-(1,2,4-1H-triazol-3-yl)pyridine | Mn(II), Zn(II), Cd(II) | Homoleptic Coordination Polymer | 1D |

Biological and Pharmacological Research Applications of 3 1h 1,2,3 Triazol 1 Yl Pyridine Derivatives

In Vitro Bioactivity Profiling and Target Identification

The initial stages of drug discovery for 3-(1H-1,2,3-triazol-1-yl)pyridine derivatives heavily rely on in vitro assays to determine their biological effects and identify specific molecular targets. These studies are fundamental in establishing the therapeutic potential and selectivity of new chemical entities.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Hydrolases)

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a wide array of enzymes implicated in various diseases. isp.edu.pk The triazole nucleus itself is a key pharmacologically important chemical scaffold known to be effective in inhibiting enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. isp.edu.pk

Carbonic Anhydrase Inhibition: Certain benzenesulfonamide-based 1,2,3-triazole-pyridine derivatives have been investigated as potent inhibitors of human carbonic anhydrase (CA) isoforms. mdpi.com Specifically, they have shown promising, nanomolar-range activity against the tumor-associated isoform hCA IX, with pronounced selectivity over off-target cytosolic isoforms hCA I and hCA II. mdpi.com In these hybrids, the triazole ring often serves as a linker between a zinc-binding group, like a sulfonamide, and another moiety that interacts with the enzyme's active site. mdpi.com

Kinase Inhibition: The Aurora B kinase, a protein that plays a crucial role in tumorigenesis, has been identified as a target for 1,2,3-triazolyl-pyridine hybrids. nih.gov A novel series of these compounds was synthesized and evaluated for anticancer activity, with in silico docking studies suggesting that these molecules could be effective inhibitors of Aurora B kinase for the treatment of hepatocellular carcinoma. nih.gov In a different study, a series of triazolo[4,3-b]pyridazine derivatives were developed as dual inhibitors of c-Met and Pim-1 kinases. nih.gov One derivative, in particular, exhibited potent inhibitory activity against both c-Met and Pim-1, with IC₅₀ values of 0.163 µM and 0.283 µM, respectively. nih.gov

Cholinesterase and Glucosidase Inhibition: In the search for treatments for Alzheimer's disease and diabetes mellitus, triazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govacs.org A series of 1,2,4-triazole (B32235) derivatives bearing an azinane moiety showed significant inhibition against these enzymes, with some compounds being more potent than the standard reference, acarbose (B1664774), for α-glucosidase inhibition. nih.govacs.org

The table below summarizes the enzyme inhibition data for selected triazole derivatives.

| Compound Class | Target Enzyme | Key Findings | Reference |

| Benzenesulfonamide-1,2,3-triazole-pyridine derivatives | Carbonic Anhydrase IX (hCA IX) | Showed promising activity in the nanomolar range and pronounced selectivity over hCA I and hCA II. | mdpi.com |

| 1,2,3-Triazolyl-pyridine hybrids | Aurora B Kinase | Identified as potential inhibitors for hepatocellular carcinoma treatment through in silico docking. | nih.gov |

| Triazolo[4,3-b]pyridazine derivatives | c-Met / Pim-1 Kinase | Compound 4g showed potent dual inhibition with IC₅₀ values of 0.163 µM (c-Met) and 0.283 µM (Pim-1). | nih.gov |

| Azinane-1,2,4-triazole derivatives | AChE, α-glucosidase, BChE | Derivatives showed potent inhibition, with some being more active against α-glucosidase than the acarbose standard. | nih.govacs.org |

Receptor Binding Assays and Ligand-Target Interaction Analysis

Beyond enzyme inhibition, this compound derivatives have been evaluated for their ability to bind to various physiological receptors.

GABA Receptor Antagonism: A study focusing on 1-phenyl-1H-1,2,3-triazoles, a related structural class, identified selective antagonists for β3 over α1β2γ2 GABA receptors. One analog demonstrated high affinity for the β3 receptor with a Kᵢ value of 659 pM. researchgate.net

Adrenergic Receptor Blockade: A series of pyridine-3-carbonitriles conjugated with five-membered ring systems, including triazoles, were designed as vasorelaxant agents. Several of these compounds displayed significant α₁-adrenergic receptor blocking efficiency, with some reaching up to 87.86% blockade compared to the reference drug prazosin (B1663645) hydrochloride. rsc.org

Metal-Amyloid-β Interaction: Dual-function 1,2,3-triazolyl-pyridine compounds have been designed to target metal-amyloid-β (Aβ) species associated with Alzheimer's disease. researchgate.net These ligands act as bidentate donors, with nitrogen atoms from both the pyridine (B92270) and triazole rings binding to metal ions like Cu²⁺, thereby inhibiting metal-induced Aβ aggregation. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are crucial for optimizing the potency and selectivity of lead compounds. These analyses help to identify the key structural features of the this compound scaffold that are essential for biological activity.

Elucidation of Key Pharmacophoric Features and Modulating Substituent Effects

Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com

For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives acting as cyclooxygenase-2 (COX-2) inhibitors, a pharmacophore model was generated. nih.gov This model identified three key features for activity: two aromatic rings and one hydrogen bond acceptor. nih.gov The pyridine ring and the phenyl ring on the triazole core fit into the aromatic features of the pharmacophore, highlighting their importance for binding. nih.gov

In a 3D-QSAR study of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives with anticancer activity, the model revealed that steric and electrostatic fields were critical contributors. nih.gov The analysis indicated that low to optimum bulkier groups (steric) and low to optimum electronegative substituents (electrostatic) were favorable for enhancing anticancer activity. nih.gov

For azinane-triazole derivatives inhibiting acetylcholinesterase, SAR analysis showed that the presence of dimethyl phenyl groups provided a suitable spatial arrangement to fit into the active site, thereby improving inhibitory activity. acs.org Specifically, meta- and para-substituted methyl phenyl groups were found to be the most active, while ortho-substituted groups were the least active. acs.org

Computational Modeling for Activity Prediction and Lead Optimization

Computational techniques, particularly molecular docking and 3D-QSAR, are instrumental in predicting the biological activity of novel derivatives and guiding their optimization.

3D-QSAR: Multiple studies have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. For a series of 1,2,3-triazole-based acetylcholinesterase inhibitors, CoMFA and CoMSIA models were developed to reveal the relationship between their structural features and biological activity. nih.gov These models provided contour maps that were used to design new derivatives with potentially higher potency. nih.gov Similarly, a 3D-QSAR study on triazole-quinine derivatives as antimalarial agents yielded robust CoMFA and CoMSIA models that were used to predict the activity of new compounds. jmaterenvironsci.com

Molecular Docking: Docking studies provide insights into the binding modes of ligands within the active sites of their biological targets. For 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, docking into the COX-1 and COX-2 active sites suggested a clear preference for COX-2, corroborating the pharmacophore analysis. nih.gov In another example, docking studies of triazolo[4,3-b]pyridazine derivatives into the ATP-binding sites of c-Met and Pim-1 kinases revealed interaction modes similar to known ligands, supporting their role as dual inhibitors. nih.gov These computational approaches allow for the rational design of new molecules with improved binding affinity and selectivity. nih.gov

The table below highlights key findings from SAR and computational studies.

| Compound Series | Biological Target | Key SAR/QSAR Findings | Computational Method | Reference |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acids | COX-2 | Pharmacophore requires two aromatic rings and one hydrogen bond acceptor. | Pharmacophore Modeling, Molecular Docking | nih.gov |

| 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols | Anticancer | Low to optimum bulkier and electronegative substituents enhance activity. | 3D-QSAR (kNN-MFA) | nih.gov |

| 1,2,3-Triazole based derivatives | Acetylcholinesterase | Steric, electrostatic, H-bond donor/acceptor fields are critical for activity. | CoMFA, CoMSIA, Molecular Dynamics | nih.gov |

| Triazolo[4,3-b]pyridazine derivatives | c-Met / Pim-1 Kinase | Docking revealed interaction modes at the ATP-binding site consistent with inhibition. | Molecular Docking | nih.gov |

Mechanistic Investigations of Biological Action at the Cellular and Molecular Level

Understanding the downstream cellular and molecular consequences of target engagement by this compound derivatives is essential for validating their therapeutic potential.

Induction of Apoptosis in Cancer Cells: The dual c-Met/Pim-1 inhibitor, compound 4g from the triazolo[4,3-b]pyridazine series, was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.gov Further investigation revealed that it promoted apoptosis at a rate 29.61 times greater than the control. Mechanistically, the compound increased the levels of caspase-9 and decreased the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation. nih.gov

Photodynamic Therapy and Oxidative Stress: A binuclear cyclometalated Iridium (III) complex incorporating a 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline ligand was developed for photodynamic therapy (PDT) in triple-negative breast cancer. nih.gov This complex exhibited low cytotoxicity in the dark but became highly phototoxic upon light exposure. The mechanism involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂), which leads to the depletion of glutathione (B108866) (GSH), DNA photocleavage, disruption of the mitochondrial membrane potential, and ultimately, apoptosis. nih.gov

Antibacterial Mechanisms: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated for their antibacterial properties. nih.gov Beyond direct bactericidal effects, these compounds exhibited universal activity against biofilm formation. One derivative, in particular, showed significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae and demonstrated a lower propensity for inducing drug resistance compared to the antibiotic linezolid. nih.gov

Cellular Pathway Modulation and Signaling Cascade Interference

Derivatives of this compound have been shown to modulate various cellular pathways and interfere with signaling cascades critical for cell survival and proliferation. For instance, certain 1,2,3-triazolyl-pyridine hybrids have been investigated for their ability to inhibit Aurora B kinase, a key protein involved in tumorigenesis. nih.govacs.org Inhibition of this kinase disrupts processes that promote tumor growth and metastasis while inhibiting apoptosis. nih.govacs.org

Furthermore, studies have explored the role of these derivatives in targeting other critical signaling molecules. For example, some pyridine derivatives have been designed to inhibit c-MET and VEGFR-2, two receptor tyrosine kinases that play a significant role in cancer cell proliferation and angiogenesis. nih.gov The interference with these signaling pathways underscores the potential of these compounds to act as targeted therapeutic agents.

Apoptosis Induction, Cell Cycle Arrest, and Antiproliferative Mechanisms

A significant area of research has focused on the ability of this compound derivatives to induce programmed cell death (apoptosis) and halt the cell cycle in cancerous cells, thereby exhibiting antiproliferative activity.

Several studies have demonstrated that these compounds can trigger apoptosis through various mechanisms. For example, certain 1,2,3-triazolopyridazinone derivatives have been shown to act as potent inducers of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The activation of caspase-3 leads to the breakdown of cellular components and ultimately, cell death. nih.gov Another study on 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives found that they induce apoptosis in breast cancer cells by affecting the expression of apoptosis-related genes such as P53, Bax, and caspases 3 and 9, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

In addition to apoptosis induction, these derivatives can also cause cell cycle arrest at different phases. For instance, some pyrazolo[3,4-b]pyridine derivatives have been found to arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. nih.gov Similarly, other synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest in leukemia cells. nih.govresearchgate.net The ability of these compounds to halt cell cycle progression prevents the uncontrolled proliferation of cancer cells.

The antiproliferative activity of these compounds has been evaluated against various human cancer cell lines. For example, newly synthesized 1,2,3-triazolyl-pyridine hybrids have shown promising anticancer activity against human hepatoblastoma (HepG2) cell lines. nih.govacs.org Similarly, other pyridine derivatives have demonstrated antiproliferative effects against colon, liver, and breast cancer cell lines. nih.govacs.org

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

| 1,2,3-Triazolyl-pyridine hybrids | HepG2 (Hepatocellular Carcinoma) | Promising anticancer activity, with some compounds showing excellent efficacy compared to doxorubicin. nih.govacs.org | nih.govacs.org |

| Pyridine-2(1H) thione derivatives | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast) | Interesting antitumor activity, particularly against hepatocellular and colon carcinoma. nih.govacs.org | nih.govacs.org |

| 1,3-Diphenylurea appended aryl pyridine derivatives | MCF-7 (Breast) | Induced apoptosis and cell cycle arrest at the G2/M phase. nih.gov | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | Cell cycle arrest and apoptosis induction through CDK2 and/or CDK9 inhibition. nih.gov | nih.gov |

Antimicrobial and Antiviral Activity Assessments

The therapeutic potential of this compound derivatives extends beyond anticancer applications to include antimicrobial and antiviral activities.

Antibacterial and Antifungal Efficacy Studies Against Pathogens

The hybridization of pyridine and triazole moieties has yielded compounds with significant antibacterial and antifungal properties. The nitrogen-containing heterocyclic nature of these compounds is believed to contribute to their antimicrobial action. beilstein-journals.org

Studies have shown that 1H-1,2,3-triazole derivatives can exhibit potent inhibition of fungal growth. beilstein-journals.org For instance, certain metronidazole (B1676534) analogues incorporating a 1H-1,2,3-triazole moiety have demonstrated higher antifungal activity compared to the parent drug. beilstein-journals.org Similarly, some pyridine-based hybrids have shown efficacy against a range of fungal strains, including Aspergillus flavus, Trichoderma atroviride, Penicillium citrinum, and Candida albicans. nih.gov

In terms of antibacterial activity, various derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against several Gram-positive bacteria, including strains of Staphylococcus and Streptococcus. nih.gov A water-mediated microwave-assisted synthesis of 1,2,3-triazolyl-pyridine hybrids yielded compounds with notable activity against human bacterial pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. researchgate.net Interestingly, one of the synthesized hybrids showed more potent activity than the standard drug Streptomycin. researchgate.net

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Pathogen(s) | Observed Effect | Reference |

| 1H-1,2,3-Triazole analogues of metronidazole | Fungi and Bacteria | Potent inhibition of fungal growth and higher bacterial growth inhibiting effects compared to the parent compound. beilstein-journals.org | beilstein-journals.org |

| Thiazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, T. atroviridae, P. citranum, C. albicans | Effective against all tested strains with safe pharmacokinetic properties. nih.gov | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (S. aureus, S. pneumoniae, etc.) | Strong antibacterial activity, similar to linezolid. nih.gov | nih.gov |

| 1,2,3-Triazolyl-pyridine hybrids | S. aureus, P. aeruginosa, K. pneumoniae, S. typhi | One hybrid was more potent than Streptomycin; others showed equal or moderate activity. researchgate.net | researchgate.net |

| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives | C. albicans, Rhodotorula sp. | Good antifungal activity, with some derivatives being more active than fluconazole. nih.gov | nih.gov |

Antiviral Potency and Inhibition Mechanisms Against Viral Replication

The 1,2,3-triazole nucleus is a recognized pharmacophore in the development of antiviral agents. ijpsr.com Research into this compound derivatives has revealed their potential to inhibit the replication of various viruses.

Studies have shown that these compounds can be effective against influenza viruses. For example, certain 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have demonstrated the ability to suppress the reproduction of influenza A viruses (H1N1 and H3N2) by affecting extracellular virions. mdpi.com Molecular docking studies suggest that these compounds may bind to viral proteins like hemagglutinin and neuraminidase, thereby inhibiting viral replication. mdpi.com

Furthermore, research has explored the antiviral activity of these derivatives against other viruses, including coronaviruses. Phenylpyrazolone-1,2,3-triazole hybrids have shown potent cellular anti-COVID-19 activity by inhibiting viral replication in Vero cells. nih.gov The mechanism of action is believed to involve the inhibition of the SARS-CoV-2 main protease. nih.gov Other studies have reported the antiviral activity of 1H-1,2,4-triazole derivatives against reovirus-1 and parainfluenza-3 virus. uoa.gr

Anti-Inflammatory and Immunomodulatory Properties

Derivatives of this compound have also been investigated for their anti-inflammatory and immunomodulatory effects. The 1,2,4-triazole moiety is a key component in the design of anti-inflammatory agents, often acting as a bioisostere for a carboxylic acid group. mdpi.com

Research has shown that pyrimido[1,2-b]pyridazin-2-one derivatives can exhibit potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov These compounds also demonstrated a decrease in the gene expression of various pro-inflammatory cytokines and chemokines. nih.gov

Other studies have focused on the development of 1,2,4-triazole derivatives as selective COX-2 inhibitors, which can provide anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov For example, a new triazole, 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester, has demonstrated potent anti-inflammatory activity in vitro. wpmucdn.com

Anticancer Potential and Tumor Biology Research

The culmination of research into the various biological activities of this compound derivatives points to their significant potential as anticancer agents. Their ability to interfere with crucial cellular processes in cancer cells, such as signaling pathways, cell cycle progression, and apoptosis, makes them promising candidates for further development.

The versatility of the 1,2,3-triazole and pyridine scaffolds allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. nih.govacs.orgresearchgate.net This structural diversity enables the fine-tuning of their activity against specific cancer types and molecular targets. For instance, the antiproliferative activity of pyridine derivatives has been extensively studied against various human cancer cell lines, with structure-activity relationship analyses helping to identify the most effective chemical modifications to enhance their biological activity. mdpi.com

The development of hybrid molecules, such as trilogy-function thiadiazole-triazole-pyridine derivatives, has also shown promise in anticancer research. amhsr.org These complex molecules can target multiple pathways simultaneously, potentially leading to more effective cancer therapies. The ongoing research in this area, including in silico and in vitro studies, continues to uncover new derivatives with potent anticancer activity, paving the way for future preclinical and clinical investigations. researchgate.netnih.gov

Cytotoxicity in Various Cancer Cell Lines and Selectivity Profiles

Derivatives of this compound have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. These compounds often exhibit promising potency, with some showing selectivity towards cancer cells over normal, healthy cells.

A series of novel 1,2,3-triazolyl-pyridine hybrids were synthesized and evaluated for their antiproliferative activity against the human hepatocellular carcinoma (HepG2) cell line and a normal murine fibroblast cell line (BALB/3T3). nih.gov The results, measured as IC50 values (the concentration required to inhibit the growth of 50% of cells), revealed that several of the synthesized compounds had potent anticancer activity. Notably, two compounds showed excellent anticancer activities against HepG2, even more potent than the standard drug doxorubicin, while exhibiting no toxicity towards the normal BALB/3T3 cell line, indicating a favorable selectivity profile. nih.gov

In another study, a series of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their cytotoxic activity against four human cancer cell lines: U937 (histiocytic lymphoma), THP-1 (acute monocytic leukemia), HL-60 (promyelocytic leukemia), and B16-F10 (melanoma). researchgate.net Several of these compounds were identified as having promising activity, particularly against the leukemia cell lines. researchgate.net

Further research on pyridine derivatives has highlighted their potential as cytotoxic agents. For instance, certain Pyrido[2,1-b] quinazoline (B50416) derivatives have shown high cytotoxic action against lung cancer cell lines A549 and NCI-H460. arabjchem.org Similarly, coumarin-pyridine hybrids have been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG-2 (liver cancer) cell lines, with some compounds demonstrating considerable cell death. arabjchem.org

The following table summarizes the cytotoxic activities of selected this compound derivatives and related compounds in various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Selectivity Profile | Reference |

| 1,2,3-Triazolyl-pyridine hybrid (Compound 6) | HepG2 (Liver) | Not specified in µM | No toxicity on normal BALAB/3T3 cells | nih.gov |

| 1,2,3-Triazolyl-pyridine hybrid (Compound 7) | HepG2 (Liver) | Not specified in µM | No toxicity on normal BALAB/3T3 cells | nih.gov |

| 1,2,3-Triazole tagged pyrazolo[3,4-b]pyridine (Compound 3e) | U937, THP-1, HL60, B16-F10 | Promising activity | More active towards leukemia cell lines | researchgate.net |

| 1,2,3-Triazole tagged pyrazolo[3,4-b]pyridine (Compound 4g) | U937, THP-1, HL60, B16-F10 | Promising activity | More active towards leukemia cell lines | researchgate.net |

| 1,2,3-Triazole tagged pyrazolo[3,4-b]pyridine (Compound 4i) | U937, THP-1, HL60, B16-F10 | Promising activity | More active towards leukemia cell lines | researchgate.net |

| 1,2,3-Triazole tagged pyrazolo[3,4-b]pyridine (Compound 4j) | U937, THP-1, HL60, B16-F10 | Promising activity | More active towards leukemia cell lines | researchgate.net |

| Pyridine-thiazole hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 | IC50 > 50 µM in pseudo-normal human cell lines | semanticscholar.org |

| Pyridine-thiazole hybrid (Compound 4) | 60 cancer cell lines | Inhibited growth by >50% | Selective for cancer cells | semanticscholar.org |

Inhibition of Angiogenesis, Metastasis, and Other Cancer Hallmarks

Beyond direct cytotoxicity, research has explored the potential of this compound derivatives to inhibit other key processes that drive cancer progression, such as angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells).

One approach has been the design of these derivatives as kinase inhibitors. For example, a series of 1,2,3-triazolyl-pyridine hybrids were developed as potential inhibitors of Aurora B kinase. nih.govacs.org This protein plays a crucial role in tumorigenesis by inhibiting apoptosis and promoting cell proliferation and metastasis. nih.govacs.org By targeting Aurora B kinase, these compounds could potentially disrupt these cancer-promoting pathways. nih.govacs.org

The inhibition of vascular endothelial growth factor (VEGF) receptors is another important strategy to block angiogenesis. Novel derivatives of 1,2,4-triazoles have been described as potent inhibitors of VEGFR-1 and VEGFR-2. nih.gov While these are 1,2,4-triazole derivatives, the research highlights the potential of the broader triazole-pyridine scaffold in targeting angiogenesis. More specifically, substituted pyrazolopyridines have been designed and synthesized to explore their ability to influence pro-angiogenic processes in endothelial cells. nih.gov Administration of effective compounds in mice led to delayed growth of Lewis lung carcinoma transplants and a reduction in tumor microvessel density, without causing toxicity. nih.gov

Furthermore, the interaction of some triazole hybrids with proteins involved in cell proliferation and invasion has been investigated. For instance, a study on 1,5-disubstituted tetrazole-1,2,3-triazole hybrids demonstrated their ability to inhibit the proliferation, migration, and invasion of breast cancer cell lines, with molecular docking studies suggesting an interaction with the p53 tumor suppressor protein. researchgate.net

Neuropharmacological Effects and Central Nervous System Activity

The this compound scaffold has also been investigated for its potential to modulate the central nervous system (CNS), with studies exploring its anticonvulsant and psychotropic properties.

New bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have been synthesized and evaluated for their neurotropic activity. mdpi.comnih.gov In preclinical models, some of these compounds exhibited significant anticonvulsant activity, demonstrating antagonism to pentylenetetrazole-induced seizures. mdpi.comnih.gov The activity of some of these compounds was superior to the established antiepileptic drug ethosuximide. mdpi.com

In addition to anticonvulsant effects, these hybrid molecules have been assessed for their psychotropic properties. mdpi.com In "open field" tests with rats, some of the studied compounds were found to significantly increase horizontal and, in some cases, vertical movements, suggesting a stimulating effect. mdpi.com Other derivatives have shown pronounced anxiolytic (anti-anxiety) and antidepressant-like effects in relevant behavioral models. nih.gov

Molecular docking studies have been employed to understand the potential mechanisms of action for these neurotropic effects. For some of the active compounds, docking studies suggest interactions with the serotonin (B10506) (5-HT) transporter (SERT) and the 5-HT1A receptor, which are known targets for antidepressant and anxiolytic drugs. mdpi.com

Furthermore, research into structurally related compounds, such as 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, has revealed neuroprotective potential against neurotoxicity models. nih.govresearchgate.net Some of these compounds were found to decrease the levels of pro-apoptotic proteins like Bax and caspase-3, suggesting a mechanism for their neuroprotective effects. nih.gov

The following table provides a summary of the observed neuropharmacological effects of this compound derivatives and related compounds.

| Compound/Derivative | Observed Effect | Potential Mechanism | Reference |

| Bicyclic pyridine-1,2,3-triazole hybrids (e.g., 7a, d, g, j, m) | Anticonvulsant activity (superior to ethosuximide) | Pentylenetetrazole antagonism | mdpi.com |

| Bicyclic pyridine-1,2,3-triazole hybrids | Stimulating effect (increased motor activity) | Not specified | mdpi.com |

| Bicyclic pyridine-1,2,3-triazole hybrids (e.g., 6n, 6p) | Anxiolytic and antidepressant effects | Interaction with SERT and 5-HT1A receptor | nih.gov |

| 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives (e.g., 7, 10, 11, 12) | Neuroprotection against 6-OHDA-induced neurotoxicity | Decreased levels of Bax and caspase-3 | nih.gov |

Computational Chemistry and Theoretical Investigations of 3 1h 1,2,3 Triazol 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn dictates its reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 3-(1H-1,2,3-Triazol-1-yl)pyridine, DFT studies would be instrumental in understanding its reactivity and intermolecular interactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In related pyridine-triazole derivatives, the HOMO is often distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts of the molecule.

Charge Distribution and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on a molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms in both the pyridine (B92270) and triazole rings would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and metal coordination.

A hypothetical data table for DFT-calculated properties of this compound, based on general knowledge of similar compounds, is presented below.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Reflects chemical stability and reactivity |

| Dipole Moment | ~ 3.0 to 4.5 D | Quantifies the polarity of the molecule |

Ab Initio Methods for High-Accuracy Predictions of Energetics and Geometries

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular geometries, energies, and other properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain benchmark data for the optimized geometry and relative energies of different conformers or tautomers of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Tautomeric Equilibria

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and intermolecular interactions.

Solvent Effects and Intermolecular Interactions Modeling

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, DMSO). These simulations can reveal how the solvent affects the molecule's conformation and the accessibility of its functional groups for potential interactions.

Protein-Ligand Dynamics and Binding Site Interactions

When a ligand binds to a protein, the complex is not static. MD simulations can be used to explore the dynamic behavior of the this compound-protein complex. These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. Such studies are crucial for understanding the mechanism of action of a potential drug candidate.

Docking Studies and Molecular Modeling of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential inhibitors.

For this compound and its derivatives, docking studies have been employed to investigate their binding to various protein targets. For instance, studies on similar 1,2,3-triazolyl-pyridine hybrids have explored their interactions with enzymes like Aurora B kinase. In these studies, the pyridine and triazole moieties often participate in crucial interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions with the amino acid residues in the protein's active site.

A representative table summarizing the types of interactions observed in docking studies of pyridine-triazole compounds is provided below.

| Interaction Type | Interacting Moiety on Ligand | Typical Interacting Residues |

| Hydrogen Bonding | Triazole/Pyridine Nitrogen Atoms | Ser, Thr, Asn, Gln, His |

| Pi-Pi Stacking | Pyridine/Triazole Rings | Phe, Tyr, Trp, His |

| Pi-Cation | Pyridine/Triazole Rings | Lys, Arg |

| Hydrophobic Interactions | Aromatic Rings | Ala, Val, Leu, Ile, Met |

These computational approaches, from quantum chemical calculations to molecular dynamics and docking, provide a comprehensive theoretical framework for characterizing this compound and guiding the experimental design of new functional molecules based on its scaffold.

Protein-Ligand Docking for Enzyme/Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a binding affinity or docking score, commonly expressed in kcal/mol.